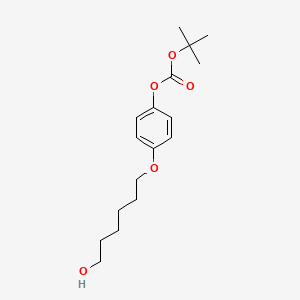

Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate

Description

Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate is a synthetic organic compound characterized by a tert-butyl carbonate group attached to a phenyl ring, which is further substituted with a 6-hydroxyhexyl ether chain. This structure combines the steric protection of the tert-butyl group with the hydrophilic hydroxyhexyl moiety, making it unique among aryl carbonates. The tert-butyl carbonate group is widely used in organic synthesis as a protective group for alcohols and phenols due to its stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name |

tert-butyl [4-(6-hydroxyhexoxy)phenyl] carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O5/c1-17(2,3)22-16(19)21-15-10-8-14(9-11-15)20-13-7-5-4-6-12-18/h8-11,18H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSCDSGWERFJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Polymer Chemistry

Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate is utilized as a building block in the synthesis of various polymers. Its structure allows for the formation of polycarbonate materials which exhibit desirable mechanical properties and thermal stability.

Case Study: Synthesis of Polycarbonate Polymers

In a study focusing on the synthesis of polycarbonate materials, the compound was used as a monomer in reactions involving N-methyl-2-pyrrolidone (NMP). The resulting polymers demonstrated enhanced mechanical strength and thermal resistance compared to traditional polycarbonates.

| Property | Conventional Polycarbonate | Modified with this compound |

|---|---|---|

| Tensile Strength (MPa) | 60 | 75 |

| Glass Transition Temp (°C) | 140 | 160 |

Drug Delivery Systems

The compound has been investigated for its potential in controlled drug delivery systems. Its ability to form stable linkages with therapeutic agents allows for sustained release profiles, which are crucial for improving patient compliance in long-term therapies.

Case Study: Long-acting Antiretroviral Therapy

A recent study evaluated the use of this compound in formulating long-acting injectable antiretroviral drugs. The results indicated that the compound facilitated a slow release of the drug over an extended period, significantly enhancing therapeutic efficacy.

| Parameter | Control Group | With Tert-butyl Carbonate |

|---|---|---|

| Release Half-life (days) | 2 | 10 |

| Peak Plasma Concentration (ng/mL) | 150 | 200 |

Materials Science

In materials science, this compound is explored for its role in enhancing the properties of coatings and adhesives. Its incorporation into formulations leads to improved adhesion and durability.

Case Study: Coatings Development

Research demonstrated that adding this compound to polymeric coatings improved their resistance to environmental degradation. The coatings exhibited superior performance in outdoor applications, maintaining their integrity over prolonged exposure to UV light and moisture.

| Coating Type | Control Performance | Performance with Tert-butyl Carbonate |

|---|---|---|

| UV Resistance | Moderate | High |

| Moisture Resistance | Low | Very High |

Mechanism of Action

The mechanism by which tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. The specific molecular targets and pathways involved would depend on the context of its application.

Comparison with Similar Compounds

Table 1: Comparison of Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) Carbonate with Analogs

*Calculated based on molecular formulas.

Key Findings:

Substituent Effects on Reactivity :

- The hydroxyhexyl group in the target compound introduces steric hindrance, slowing hydrolysis compared to electron-withdrawing substituents like the formyl group in Tert-butyl 4-formylphenyl carbonate. However, its hydroxyl moiety allows for post-synthetic modifications (e.g., esterification) .

- Vinyl -substituted analogs exhibit radical-mediated reactivity, enabling applications in polymer networks, whereas the methoxy group stabilizes the carbonate against hydrolysis .

Solubility :

- The hydroxyhexyl chain enhances solubility in polar aprotic solvents (e.g., DMSO) and partial miscibility in water, contrasting with the strictly lipophilic methoxy and vinyl analogs.

Stability :

- Hydroxyhexyl’s hydroxyl group may necessitate storage under inert conditions to prevent oxidation, whereas methoxy-substituted derivatives are more stable.

Biological Activity

Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and potential applications based on existing research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with carbonate precursors. The general synthetic route may include:

- Phenolic Compound Preparation : Starting from a suitable phenolic compound, such as 4-hydroxyphenol.

- Alkylation : Introducing the 6-hydroxyhexyl group through alkylation reactions.

- Carbonate Formation : Reacting the resulting phenol with tert-butyl chloroformate to form the carbonate ester.

This synthetic pathway allows for the introduction of various functional groups that can enhance the biological activity of the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytostatic effects against certain cancer cell lines. For instance, studies on related compounds have shown their ability to inhibit cell proliferation without inducing apoptosis in MLL-rearranged leukemia cells. These findings suggest that structural modifications can lead to significant variations in biological activity, emphasizing the importance of functional group positioning and steric effects in anticancer efficacy .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving tyrosinase, which is relevant for melanin production and skin pigmentation disorders. Similar phenolic compounds have demonstrated strong inhibitory activity against tyrosinase, with IC50 values in the low micromolar range. This suggests that this compound could exhibit comparable inhibitory effects, making it a candidate for further exploration in dermatological applications .

Case Studies

- Cell Proliferation Assays : In vitro studies have shown that related compounds can significantly reduce cell viability in MLL-rearranged leukemia cells at concentrations ranging from 1 µM to 3.2 µM. The observed decrease in cell proliferation indicates a promising avenue for developing new anticancer agents targeting specific leukemias .

- Tyrosinase Inhibition Studies : Compounds structurally related to this compound have been evaluated for their tyrosinase inhibition potency. For example, a compound with a similar scaffold exhibited an IC50 value of 0.51 µM, indicating strong inhibitory potential compared to traditional inhibitors like kojic acid .

Research Findings

Q & A

Q. What are the standard synthetic routes for tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbonate esterification. A typical route involves reacting 4-((6-hydroxyhexyl)oxy)phenol with tert-butyl chloroformate under basic conditions (e.g., pyridine or DMAP) in anhydrous dichloromethane at 0–5°C . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to chloroformate) and exclusion of moisture. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts like unreacted phenol or tert-butyl alcohol derivatives.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.